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Compound of Interest

2-Amino-8-aza-7-deaza-7-
Compound Name: ) _
iodoguanosine

Cat. No.: B15584729

An In-depth Technical Guide to 2-Amino-8-aza-7-
deaza-7-iodoguanosine

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 2-Amino-8-aza-7-deaza-7-iodoguanosine, a notable purine
nucleoside analog. This document is intended for researchers, scientists, and professionals in
the field of drug development and medicinal chemistry.

Introduction

2-Amino-8-aza-7-deaza-7-iodoguanosine belongs to the pyrazolo[3,4-d]pyrimidine class of
nucleosides, which are structural analogs of natural purines. The strategic placement of a
nitrogen atom at the 8th position and an iodine atom at the 7th position of the guanosine core
significantly alters its electronic and steric properties. These modifications can lead to unique
biological activities, making it a compound of interest for therapeutic applications, particularly in
oncology and virology. The pyrazolo[3,4-d]pyrimidine scaffold is a known isostere of purine and
has been a foundation for the development of various kinase inhibitors and other bioactive
molecules.

Physicochemical Properties
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While specific experimental data for 2-Amino-8-aza-7-deaza-7-iodoguanosine is not

extensively available in the public domain, the properties can be inferred from closely related

compounds. The table below summarizes the expected and known properties of this compound

and its structural analogs.

Property Data

Reference o
Citation
Compound

Molecular Formula C10H11IN60O4

Molecular Weight 422.14 g/mol -
Expected to be a General observation
Appearance . , _ o _
white to off-white solid  for similar nucleosides
Expected to be
soluble in DMSO and _
N o General observation
Solubility DMF, with limited o _
o for similar nucleosides
solubility in water and
ethanol.
) ) 3-iodo-1H-
UV Absorption Expected in the range
pyrazolo[3,4- [1112]
(A_max) of 260-280 nm

d]pyrimidin-4-amine

ESI-MS m/z: 423.0

Mass Spectrometry
[M+H]+ (Calculated)

Note: The data presented above are estimations based on the properties of structurally similar

compounds and theoretical calculations. Experimental validation is required for precise

characterization.

Chemical Synthesis

The synthesis of 2-Amino-8-aza-7-deaza-7-iodoguanosine would likely follow a multi-step

process involving the synthesis of the 2-amino-7-iodo-pyrazolo[3,4-d]pyrimidin-4-one base

followed by glycosylation.

A common route to synthesize the core heterocyclic base involves the iodination of a precursor.
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 Starting Material: 2-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (8-aza-guanine).

¢ lodination: The 8-aza-guanine is dissolved in a suitable solvent such as N,N-
dimethylformamide (DMF).

e N-lodosuccinimide (NIS) is added to the solution in stoichiometric amounts.

e The reaction mixture is stirred at room temperature for several hours until the starting
material is consumed (monitored by TLC).

e The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography on silica gel to yield 2-amino-7-iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

The coupling of the iodinated base with a protected ribose derivative is a critical step.

o Preparation of the Base: The synthesized 2-amino-7-iodo-pyrazolo[3,4-d]pyrimidin-4-one is
silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with
hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

o Glycosylation Reaction: The silylated base is then reacted with 1-O-acetyl-2,3,5-tri-O-
benzoyl-B-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl
trifluoromethanesulfonate (TMSOTY), in an anhydrous solvent like acetonitrile.

e The reaction is carried out under an inert atmosphere (e.g., argon) and monitored by TLC.

o Deprotection: After completion of the glycosylation, the protecting groups (benzoyl) are
removed by treatment with a solution of ammonia in methanol.

 Purification: The final product, 2-Amino-8-aza-7-deaza-7-iodoguanosine, is purified by
column chromatography or preparative HPLC.

) ) T ) e I B —
e Wy B proepwmsypm———" o S s e || B oo e

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Amino-8-aza-7-deaza-7-iodoguanosine.
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Biological Activity and Mechanism of Action

Halogenated 8-aza-7-deazapurine nucleosides have shown promise as anticancer and antiviral
agents. While the specific biological targets of 2-Amino-8-aza-7-deaza-7-iodoguanosine are
not fully elucidated, related dihalogenated 7-deaza-dG derivatives have been identified as
inhibitors of the MutT homolog 1 (MTH1) enzyme.[3][4] MTHL is responsible for hydrolyzing
oxidized nucleotides, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and

subsequent mutations.

Inhibition of MTH1 by a nucleoside analog would lead to an accumulation of oxidized
nucleotides in the cellular pool. In cancer cells, which typically have a higher level of reactive
oxygen species (ROS), this accumulation can lead to increased DNA damage and ultimately,

apoptosis.
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Caption: Proposed MTHL1 inhibition pathway in cancer cells.

Spectral Data Analysis
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The structural elucidation of 2-Amino-8-aza-7-deaza-7-iodoguanosine would rely on a
combination of NMR spectroscopy and mass spectrometry.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribose
moiety protons (anomeric proton H-1' typically between 5.8-6.5 ppm) and the exocyclic
amino group protons. The absence of a proton signal for the H-7 position would confirm the
iodo-substitution.

e 13C NMR: The carbon NMR would provide signals for each carbon atom in the molecule,
with the iodinated C-7 appearing at a characteristic upfield shift compared to its non-
halogenated counterpart.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for
confirming the molecular formula by providing a highly accurate mass measurement of the
molecular ion.

The spectral data for a related compound, 7,8-di-lodo-7-deaza-2'-deoxy-guanosine
triphosphate, shows characteristic shifts that can be used for comparative analysis.[4]

Conclusion and Future Directions

2-Amino-8-aza-7-deaza-7-iodoguanosine is a promising nucleoside analog with potential
therapeutic applications. Its synthesis is achievable through established chemical routes, and
its biological activity is likely mediated through the inhibition of key cellular enzymes such as
MTH1. Further research is warranted to fully characterize its physicochemical properties,
elucidate its precise mechanism of action, and evaluate its efficacy and safety in preclinical
models. The development of more potent and selective analogs based on this scaffold could
lead to novel therapeutic agents for cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amino-8-aza-7-deaza-7-iodoguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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